4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl is an organic compound that belongs to the biphenyl family, characterized by its unique structure comprising two phenyl rings connected by a single bond. This compound features a bromine atom at the fourth position and a trifluoromethyl group at the third position of one of the phenyl rings. The presence of these substituents imparts distinct chemical properties, making it a subject of interest in various fields, including materials science and medicinal chemistry. The molecular formula for 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl is C13H8BrF3, with a molecular weight of approximately 305.10 g/mol .
The chemical reactivity of 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl is influenced by its functional groups. Key types of reactions include:
These reactions highlight its versatility in synthetic organic chemistry.
The synthesis of 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl can be achieved through several methods:
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl has several applications across different fields:
Interaction studies involving 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl focus on its reactivity with biological molecules. These studies often examine how the compound interacts with enzymes or receptors, potentially leading to modulation of biochemical pathways. The electrophilic nature of the bromomethyl group allows it to engage in various interactions that could affect biological systems .
Several compounds share structural similarities with 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | Chlorine instead of bromine | Different reactivity due to chlorine's lower electrophilicity compared to bromine |
| 4-(Methyl)-4'-(trifluoromethyl)-1,1'-biphenyl | Contains a methyl group instead | Lacks halogen substituents, resulting in distinct chemical behavior |
| 4-(Bromomethyl)-4'-(methyl)-1,1'-biphenyl | Methyl group instead of trifluoromethyl | Provides insights into how substituent variations affect reactivity and properties |
The uniqueness of 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl lies in its combination of both bromomethyl and trifluoromethyl groups. This specific arrangement imparts distinct electronic and steric properties that are not found in similar compounds, making it valuable for designing molecules with tailored reactivity and functionality .